Ethyl 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate
Description
Ethyl 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at position 5 with a 4-bromophenylthio group and at position 4 with an ethyl carboxylate moiety. This structure combines aromatic, electron-withdrawing (thiadiazole), and lipophilic (bromophenyl) elements, making it a candidate for diverse applications, including medicinal chemistry and materials science. Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in analogous compounds .
Properties
IUPAC Name |
ethyl 5-(4-bromophenyl)sulfanylthiadiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S2/c1-2-16-10(15)9-11(18-14-13-9)17-8-5-3-7(12)4-6-8/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTELJOFBFDMBKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)SC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate is a member of the 1,2,3-thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a 1,2,3-thiadiazole ring with an ethyl ester group at the 4th position and a 4-bromophenyl sulfide moiety at the 5th position. The presence of bromine enhances its reactivity and potential biological activity due to the electrophilic nature of the aromatic system.
Antimicrobial Activity
1. Overview
Thiadiazole derivatives are known for their antimicrobial properties. This compound is expected to exhibit similar activities based on structural analogs.
2. Research Findings
A study on related thiadiazole compounds showed significant antimicrobial effects against various pathogens. For instance:
- Inhibition Zones : Compounds derived from thiadiazoles demonstrated inhibition zones against Staphylococcus aureus and Klebsiella pneumoniae ranging from 15 to 25 mm depending on the concentration used .
- Minimum Inhibitory Concentration (MIC) : The MIC values for certain derivatives were reported as low as against Staphylococcus epidermidis .
| Pathogen | Inhibition Zone (mm) | MIC () |
|---|---|---|
| Staphylococcus aureus | 20 | 0.25 |
| Klebsiella pneumoniae | 25 | 0.22 |
Anticancer Activity
1. Mechanism of Action
Thiadiazole derivatives have shown promising results in cancer research due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism often involves interaction with DNA or inhibition of specific proteins involved in cell cycle regulation.
2. Case Studies
- A study reported that certain thiadiazole compounds displayed IC50 values comparable to established anticancer drugs like doxorubicin, indicating potent anticancer activity . For example:
| Compound | Cancer Type | IC50 () |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 12.8 |
| Doxorubicin | MCF-7 | 3.13 |
Anti-inflammatory Activity
Research indicates that thiadiazole derivatives possess anti-inflammatory properties through various pathways, including inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
1. Experimental Evidence
In vitro studies have shown that these compounds can significantly reduce inflammation markers in cell lines stimulated with lipopolysaccharides (LPS) .
Comparison with Similar Compounds
Structural Variations in the Heterocyclic Core
The 1,2,3-thiadiazole core differentiates this compound from other heterocycles:
- Thiazole derivatives (e.g., Ethyl 4-(4-bromophenyl)-2-(4-chlorophenyl)thiazole-5-carboxylate, ): Thiazoles contain one sulfur and one nitrogen atom, offering reduced aromatic stabilization compared to thiadiazoles. This impacts electronic properties and reactivity, such as susceptibility to electrophilic substitution .
- Isoxazole derivatives (e.g., Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate, ): The isoxazole ring includes oxygen instead of sulfur, increasing polarity and altering hydrogen-bonding capacity, which may affect solubility and target binding .
Substituent Effects
- Sulfur Oxidation State: Sulfanyl (Thioether): Present in the target compound; offers moderate electron-withdrawing effects and lipophilicity.
- Aryl Substituents :
- Carboxylate Position : Ethyl carboxylate at position 4 is conserved in many analogues, suggesting its role in stabilizing molecular conformation or participating in esterase-mediated metabolism .
Data Tables
Table 1: Structural and Functional Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
